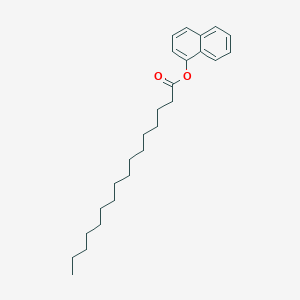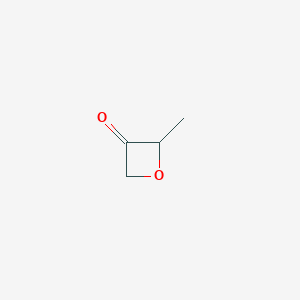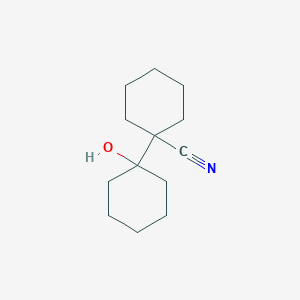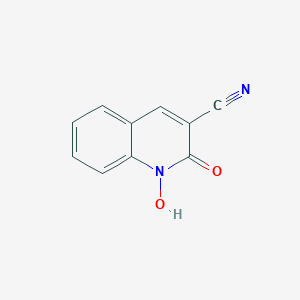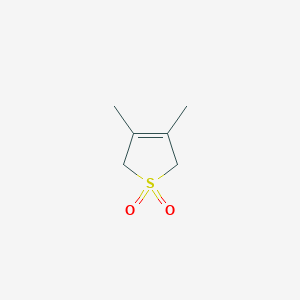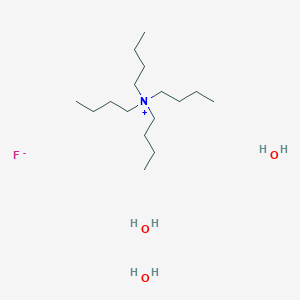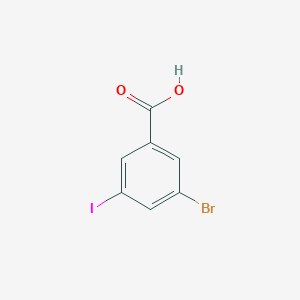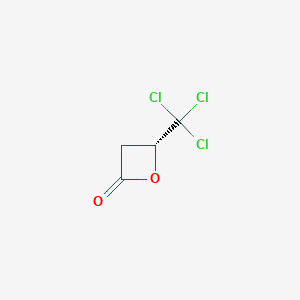
(R)-4-(Trichloromethyl)-2-oxetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-(Trichloromethyl)-2-oxetanone, also known as TCPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCPO is a highly reactive molecule that has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging.
Mechanism Of Action
The mechanism of action of (R)-4-(Trichloromethyl)-2-oxetanone is based on its ability to undergo a reaction with primary amines. The reaction involves the formation of an unstable intermediate, which undergoes a ring-opening reaction to form a fluorescent product. The fluorescence of the product is due to the presence of a conjugated system, which results in the emission of light upon excitation.
Biochemical And Physiological Effects
(R)-4-(Trichloromethyl)-2-oxetanone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle (R)-4-(Trichloromethyl)-2-oxetanone with care, as it is a highly reactive molecule that can react with a wide range of compounds.
Advantages And Limitations For Lab Experiments
One of the significant advantages of (R)-4-(Trichloromethyl)-2-oxetanone is its high reactivity, which makes it a useful reagent for various applications. (R)-4-(Trichloromethyl)-2-oxetanone is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of (R)-4-(Trichloromethyl)-2-oxetanone is its sensitivity to moisture and air, which can result in the formation of unwanted by-products. Additionally, the reaction of (R)-4-(Trichloromethyl)-2-oxetanone with primary amines can be affected by the steric hindrance of the amine, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of (R)-4-(Trichloromethyl)-2-oxetanone in scientific research. One of the areas of interest is the development of new reactions for (R)-4-(Trichloromethyl)-2-oxetanone, which can expand its applications. Additionally, (R)-4-(Trichloromethyl)-2-oxetanone can be used in the development of new fluorescent probes for biological imaging, where its high photostability and low toxicity can be advantageous. Another area of interest is the use of (R)-4-(Trichloromethyl)-2-oxetanone in the development of new materials, such as polymers and nanoparticles, where its reactivity can be beneficial for the synthesis of new compounds.
Conclusion:
In conclusion, (R)-4-(Trichloromethyl)-2-oxetanone is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. (R)-4-(Trichloromethyl)-2-oxetanone has been used in various applications, including as a fluorogenic reagent, a precursor for the synthesis of other compounds, and as a luminescent probe for biological imaging. The synthesis of (R)-4-(Trichloromethyl)-2-oxetanone involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. (R)-4-(Trichloromethyl)-2-oxetanone has low toxicity and is not known to have any significant biochemical or physiological effects. However, it is essential to handle (R)-4-(Trichloromethyl)-2-oxetanone with care, as it is a highly reactive molecule that can react with a wide range of compounds. There are several future directions for the use of (R)-4-(Trichloromethyl)-2-oxetanone in scientific research, including the development of new reactions, fluorescent probes, and materials.
Synthesis Methods
The synthesis of (R)-4-(Trichloromethyl)-2-oxetanone involves the reaction of trichloromethyl chloroformate with ethylene oxide in the presence of a base catalyst. This reaction results in the formation of (R)-4-(Trichloromethyl)-2-oxetanone, which is a white crystalline solid. The purity of (R)-4-(Trichloromethyl)-2-oxetanone is crucial for its use in scientific research, and various purification methods, such as recrystallization and column chromatography, have been used to obtain high-quality (R)-4-(Trichloromethyl)-2-oxetanone.
Scientific Research Applications
(R)-4-(Trichloromethyl)-2-oxetanone has been used in various scientific research applications due to its unique properties. One of the most significant applications of (R)-4-(Trichloromethyl)-2-oxetanone is as a fluorogenic reagent. (R)-4-(Trichloromethyl)-2-oxetanone can undergo a reaction with primary amines to produce a fluorescent product, which has been used for the detection of amino acids and peptides. (R)-4-(Trichloromethyl)-2-oxetanone has also been used as a precursor for the synthesis of other compounds, such as oxetan-3-ones and 2-oxazolines. Additionally, (R)-4-(Trichloromethyl)-2-oxetanone has been used as a luminescent probe for biological imaging, where it has been shown to have high photostability and low toxicity.
properties
CAS RN |
16493-62-2 |
|---|---|
Product Name |
(R)-4-(Trichloromethyl)-2-oxetanone |
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
(4R)-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C4H3Cl3O2/c5-4(6,7)2-1-3(8)9-2/h2H,1H2/t2-/m1/s1 |
InChI Key |
CPNBMBBRKINRNE-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@@H](OC1=O)C(Cl)(Cl)Cl |
SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C1C(OC1=O)C(Cl)(Cl)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



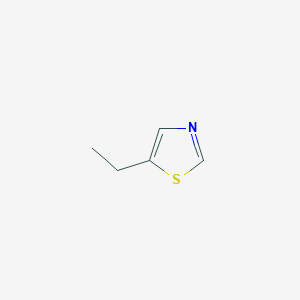
![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)


